3-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine
CAS No.: 2549027-33-8
Cat. No.: VC11831042
Molecular Formula: C17H16F3N7
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549027-33-8 |
|---|---|
| Molecular Formula | C17H16F3N7 |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | 3-pyrazol-1-yl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine |
| Standard InChI | InChI=1S/C17H16F3N7/c18-17(19,20)13-2-3-14(21-12-13)25-8-10-26(11-9-25)15-4-5-16(24-23-15)27-7-1-6-22-27/h1-7,12H,8-11H2 |
| Standard InChI Key | CNPCTRIOYBWZKO-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NN=C(C=C3)N4C=CC=N4 |
| Canonical SMILES | C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NN=C(C=C3)N4C=CC=N4 |
Introduction
The compound 3-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is a complex organic molecule that belongs to the class of heterocyclic compounds. It incorporates a pyrazole ring, a pyridazine ring, and a piperazine ring, along with a trifluoromethyl-substituted pyridine moiety. This structural complexity suggests potential applications in medicinal chemistry, particularly in areas such as antitumor and anti-inflammatory research.
Synthesis Methods
The synthesis of such complex heterocyclic compounds typically involves multiple steps, including the formation of the pyrazole, pyridazine, and piperazine rings, followed by their coupling with the trifluoromethyl-substituted pyridine moiety. Common methods might involve:
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Nucleophilic Substitution: For forming the piperazine linkage.
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Cross-Coupling Reactions: Such as Suzuki or Heck reactions for attaching the pyridine moiety.
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Cyclization Reactions: For forming the pyrazole and pyridazine rings.
Biological Activities
Heterocyclic compounds, especially those with pyrazole and pyridazine rings, have shown diverse biological activities, including:
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Antitumor Activity: Many pyrazole derivatives exhibit antitumor properties by inhibiting specific enzymes or pathways involved in cancer cell proliferation.
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Anti-inflammatory Activity: These compounds can act as inhibitors of inflammatory mediators, reducing inflammation in various conditions.
Research Findings
While specific research findings on 3-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine are not available in the provided sources, related compounds have shown promising biological activities. For instance, pyrazole derivatives have been explored for their antitumor and anti-inflammatory properties.
Data Tables
Given the lack of specific data on this compound, we can provide a general overview of related compounds:
| Compound Type | Biological Activity | Molecular Features |
|---|---|---|
| Pyrazole Derivatives | Antitumor, Anti-inflammatory | Heterocyclic rings, trifluoromethyl groups |
| Pyridazine Derivatives | Various biological activities | Heterocyclic rings, potential for substitution |
| Piperazine Derivatives | Often used in pharmaceuticals for diverse biological activities | Flexible ring structure, easy substitution |
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